molecular formula C11H14N2O2 B2466574 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 2189894-73-1

1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No. B2466574
M. Wt: 206.245
InChI Key: UCOPBKZZBCFUEB-UHFFFAOYSA-N
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Description

1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one, also known as OP-2113, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one exerts its effects through its interaction with the cholinergic system in the brain. It acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. By enhancing the activity of this receptor, 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one can improve cognitive function and memory.

Biochemical And Physiological Effects

1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to improve cognitive function and memory, increase the release of certain neurotransmitters, and reduce inflammation in the brain. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one for lab experiments is its specificity for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one. One area of interest is its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use as a tool for studying the role of the α7 nicotinic acetylcholine receptor in various physiological and pathological processes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one and its potential limitations for lab experiments.

Synthesis Methods

The synthesis of 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one involves the reaction of 1-bromo-4-(1,2-oxazol-3-yl)piperidine with propargyl alcohol in the presence of potassium carbonate as a base. The reaction yields 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one as a yellow solid with a purity of more than 99%.

Scientific Research Applications

1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one has been investigated for its role in enhancing cognitive function and memory. In pharmacology, 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In medicinal chemistry, 1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one has been evaluated for its ability to inhibit the activity of certain enzymes and proteins, making it a potential drug candidate for the treatment of cancer and other diseases.

properties

IUPAC Name

1-[4-(1,2-oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-11(14)13-6-3-9(4-7-13)10-5-8-15-12-10/h2,5,8-9H,1,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOPBKZZBCFUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,2-Oxazol-3-yl)piperidin-1-yl]prop-2-en-1-one

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